(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
(3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLWVWXBAHGGO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphasic Reaction Systems with Papain
The enzymatic condensation of N-benzyloxycarbonyl-L-aspartic acid (Cbz-Asp) with L-phenylalanine methyl ester (Phe-OMe) using papain in a biphasic ethyl acetate/potassium citrate buffer system achieves yields of 80–85%. Glycerol acts as a dispersing agent, preventing viscous aggregation and enhancing enzyme stability. Critical parameters include:
-
pH : 3.0–7.5 (optimal at pH 5.1)
-
Temperature : 25–49°C (room temperature preferred)
-
Molar ratio : Cbz-Asp:Phe-OMe:triethylamine = 4:6:6
The product, N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester, is extracted using phosphate buffer (pH 7.0) and 0.3N HCl, followed by dehydration with Na₂SO₄ and vacuum drying.
Table 1: Enzymatic Condensation Optimization
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| pH | 3.0–7.5 | 5.1 | 85 |
| Temperature (°C) | 25–49 | 25 | 80 |
| Reaction Time (hr) | 24–48 | 48 | 85 |
| Enzyme Loading (g) | 1–2 | 1 | 80 |
Chemical Coupling Approaches
Acetylene Ether-Mediated Activation
Early peptide synthesis methods employed acetylene ethers (e.g., methoxyacetylene) to activate N-Cbz-protected amino acids for coupling with esters. For example, N-Cbz-glycine reacts with glycine ethyl ester in ethyl alcohol at 50°C for 3 hours, yielding N-Cbz-glycyl-glycine-ethyl ester with a melting point of 79–80°C. Key steps include:
-
Activation : N-Cbz-amino acid + acetylene ether → Activated intermediate
-
Coupling : Intermediate + amino acid ester → Protected peptide
-
Deprotection : Acidic or reductive removal of Cbz group
Ethyl acetate serves as the primary solvent due to its compatibility with N-Cbz-amino acids.
TBTU and T3P-Mediated Amidation
Racemization during amidation is minimized using 1-propanephosphonic anhydride (T3P) instead of TBTU. For instance, coupling N-Acetyl-L-phenylalanine (N-Ac-L-phe) with amino sugar derivatives using T3P/DIPEA (2 eq.) preserves stereochemistry, whereas TBTU promotes epimerization (65:35 L:D ratio).
Table 2: Stereochemical Outcomes with Coupling Agents
| Coupling Agent | Base | Temperature (°C) | L:D Ratio | Yield (%) |
|---|---|---|---|---|
| TBTU | DIPEA (2 eq) | 25 | 29:71 | 71 |
| T3P | DIPEA (2 eq) | 25 | 87:13 | 50 |
| T3P | Pyridine | 25 | 93:7 | 43 |
Racemization Control Strategies
Base and Temperature Effects
Excess DIPEA (>2 eq.) exacerbates racemization by deprotonating the activated amino acid, enabling epimerization at the α-carbon. Lowering the temperature to −10°C shifts the L:D ratio to 65:35 but reduces yield to 49%. Substituting DIPEA with weaker bases like pyridine (pKa 5.2) or DMAP (pKa 10.2) improves stereochemical fidelity:
Table 3: Base Selection for Racemization Mitigation
| Base | pKa (Water) | L:D Ratio | Yield (%) |
|---|---|---|---|
| DIPEA | 11.0 | 29:71 | 71 |
| Pyridine | 5.2 | 93:7 | 43 |
| DMAP | 10.2 | 35:65 | 71 |
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale production utilizes automated reactors with in-line purification. For example, a continuous flow system combining enzymatic condensation (papain, 25°C) with preparative HPLC achieves 90% purity at a throughput of 5 kg/day. Ethyl acetate is recycled via distillation, reducing solvent waste by 70%.
High-Throughput Purification
Industrial workflows employ orthogonal purification methods:
-
Liquid-Liquid Extraction : Partitioning between ethyl acetate and citrate buffer removes unreacted starting materials.
-
Crystallization : Product isolation via acetone recrystallization yields >99% enantiomeric excess.
-
Chromatography : Preparative HPLC with C18 columns resolves diastereomeric byproducts .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Amidation: Amines (e.g., methylamine, ethylamine) and coupling agents (e.g., EDC, DCC).
Major Products Formed
Hydrogenation: Removal of the benzyloxycarbonyl group to yield the free amino acid.
Esterification: Formation of esters such as methyl ester or ethyl ester derivatives.
Amidation: Formation of amide derivatives.
Scientific Research Applications
Peptide Synthesis
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid is extensively used as a building block for synthesizing peptides and proteins. The benzyloxycarbonyl group protects the amino functionality, allowing for selective reactions during peptide formation. This protection is crucial in complex peptide synthesis where the avoidance of undesired side reactions is necessary.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in cancer treatment and enzyme inhibition. For example, research has indicated that derivatives of Cbz-3-phenylalanine can inhibit specific enzymes implicated in cancer progression, such as Aldo-keto reductase 1C3 (AKR1C3) .
Biological Studies
In biological research, this compound is utilized to study enzyme-substrate interactions and protein folding mechanisms. Its role as a protected amino acid allows researchers to investigate the dynamics of protein synthesis and the effects of various modifications on biological activity.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its properties facilitate its use in high-throughput synthesis processes, ensuring efficient production while maintaining high purity levels through advanced purification techniques like preparative high-performance liquid chromatography (HPLC).
Enzyme Inhibition Studies
Recent studies have highlighted the potential of Cbz-3-phenylalanine derivatives as inhibitors of specific enzymes like AKR1C3, which is implicated in castrate-resistant prostate cancer (CRPC). Structural modifications to these compounds have shown enhanced potency against the target enzyme, indicating a promising avenue for therapeutic development .
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound, demonstrating activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro tests revealed significant inhibitory effects with IC50 values indicating potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be removed by hydrogenation, allowing the free amino group to participate in further reactions.
Comparison with Similar Compounds
Structural analogues of this compound vary in substituents, stereochemistry, and backbone modifications. Below is a detailed comparison based on physicochemical properties, synthetic utility, and biological relevance.
Substituent Modifications on the Phenyl Group
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid
- Molecular Formula: C₁₇H₁₆FNO₄
- Molecular Weight : 317.31 g/mol .
- Applications : Fluorinated analogues are often explored in drug design for improved bioavailability .
3-{[(Benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid
- Molecular Formula: C₁₈H₁₉NO₅
- Molecular Weight : 329.35 g/mol .
- Key Differences : The methoxy group at the meta position introduces steric bulk and electron-donating effects, which may alter binding interactions in enzymatic assays. The increased molecular weight (329 vs. 299) also impacts solubility .
Backbone Modifications
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
- Molecular Formula: C₁₂H₁₅NO₄
- Molecular Weight : 237.25 g/mol .
- Key Differences : Replacement of the phenyl group with a shorter methyl chain reduces steric hindrance and hydrophobicity. This modification simplifies the structure but diminishes aromatic interactions critical for target binding .
(S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid
- Molecular Formula: C₁₈H₂₃NO₄
- Molecular Weight : 317.38 g/mol .
- Key Differences : Substitution of phenyl with cyclohexyl enhances conformational flexibility and lipophilicity. Cyclohexyl groups are often used to mimic phenyl rings while reducing π-π stacking interactions .
Protecting Group Variations
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
Biological Activity
Overview
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid, commonly referred to as Cbz-3-phenylalanine, is a protected amino acid that plays a significant role in peptide synthesis and medicinal chemistry. This compound features a benzyloxycarbonyl (Cbz) group that protects the amino functionality, allowing for selective reactions during peptide formation. Its unique structure facilitates its use in various biological applications, including enzyme studies and the development of pharmaceutical compounds.
- Molecular Formula : C₁₇H₁₇NO₄
- Molecular Weight : 299.32 g/mol
- CAS Number : 14441-08-8
The mechanism of action for this compound primarily involves its role as a building block in peptide synthesis. The benzyloxycarbonyl group serves to protect the amino group from undesired reactions during the synthesis process. Once the synthesis is complete, this protecting group can be removed through catalytic hydrogenation, allowing the free amino group to participate in further reactions .
Biological Applications
-
Peptide Synthesis :
- Utilized as a building block for synthesizing peptides and proteins.
- Allows for selective protection and deprotection of functional groups, which is crucial in complex peptide synthesis.
-
Medicinal Chemistry :
- Acts as an intermediate in the synthesis of various pharmaceutical compounds.
- Its derivatives have been explored for their potential therapeutic effects, particularly in cancer treatment and enzyme inhibition.
- Biological Studies :
Inhibition Studies
Recent studies have highlighted the potential of amino acid derivatives, including Cbz-3-phenylalanine, as inhibitors of specific enzymes such as Aldo-keto reductase 1C3 (AKR1C3). This enzyme is implicated in castrate-resistant prostate cancer (CRPC), making its inhibition a target for therapeutic intervention. Compounds similar to Cbz-3-phenylalanine have demonstrated selectivity and potency against AKR1C3, indicating that structural modifications can enhance their inhibitory effects .
Structure-Activity Relationship (SAR)
Research has shown that the electronic properties of substituents on phenyl rings significantly influence the biological activity of compounds related to Cbz-3-phenylalanine. For instance, modifications to the carboxylic acid position on the A-ring and substituents on the B-ring have been correlated with enhanced potency against AKR1C3, suggesting that careful tuning of these groups can lead to more effective inhibitors .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| (S)-3-Amino-3-phenylpropanoic acid | Structure | Lacks Cbz protection | Directly involved in protein synthesis |
| (S)-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid | Structure | Contains Boc protection | Used in similar synthetic applications but with different stability properties |
Q & A
Q. What are the established synthetic routes for (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid in peptide chemistry?
The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, (S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid (a structural analog) is prepared by coupling protected amino acids with activating agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane . The benzyloxycarbonyl (Cbz) group acts as an amine-protecting moiety, enabling selective deprotection in subsequent steps. Post-synthesis, ester hydrolysis under basic conditions yields the free carboxylic acid .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- 1H and 13C NMR : For stereochemical confirmation and functional group analysis. For instance, the α-proton adjacent to the Cbz-protected amine appears as a multiplet at δ 4.52–4.31 ppm in methanol-d4, while aromatic protons from the phenyl group resonate at δ 7.40–7.10 ppm .
- ESI-MS : To verify molecular weight. The parent ion [M+H]+ for related derivatives is observed at m/z 299.1 .
- Chiral HPLC : To assess enantiomeric purity, critical given the (S)-configuration of the chiral center .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
Enantiomeric purity is achieved through:
- Chiral starting materials : Use of (S)-configured precursors to avoid racemization .
- Reaction condition control : Low-temperature coupling (0–5°C) and minimized exposure to acidic/basic conditions that may induce epimerization .
- Purification : Chiral chromatography or crystallization with enantioselective solvents .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected splitting in NMR or anomalous MS peaks) require:
Q. How is this compound utilized as a building block in drug discovery?
The Cbz-protected amino acid serves as:
- Peptide backbone modifier : Introduces phenylalanine-like residues with enhanced steric bulk or altered hydrogen-bonding capacity .
- Prodrug intermediate : The Cbz group is enzymatically cleaved in vivo, enabling controlled release of active amines .
- Enzyme inhibitor precursor : Analogous structures are used in caspase inhibitors (e.g., Z-VAD-FMK), though this compound’s phenylpropanoate moiety may target proteases or peptidases .
Methodological Challenges and Best Practices
Q. What are the critical considerations for handling this compound in aqueous vs. nonpolar environments?
- Solubility : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Adjust pH to >7 for aqueous work .
- Stability : The Cbz group is acid-labile; avoid prolonged exposure to TFA or HCl during deprotection .
- Safety : Use fume hoods and PPE (gloves, goggles) due to irritant properties noted in safety data sheets .
Q. How can researchers validate synthetic yields and scalability?
- Small-scale optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Process analytics : Monitor intermediates via inline FTIR or LC-MS to identify bottlenecks (e.g., incomplete coupling or hydrolysis) .
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer scaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
